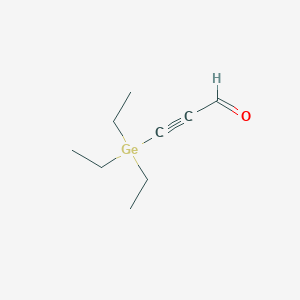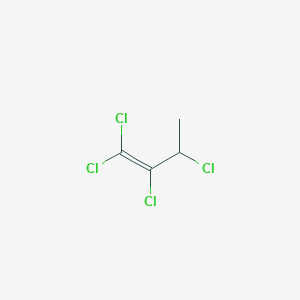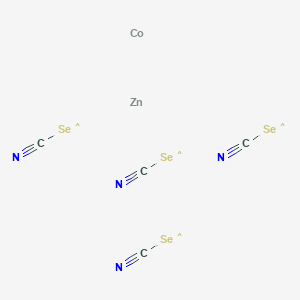
N-(Diphenylmethylidene)-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydrylideneaminodiphenylphosphine oxide is a compound belonging to the class of aminophosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an amino group and an oxygen atom. The unique structure of benzhydrylideneaminodiphenylphosphine oxide makes it an interesting subject for research in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzhydrylideneaminodiphenylphosphine oxide typically involves the reaction of benzhydrylideneamine with diphenylphosphine oxide. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be catalyzed by various agents, including acids and bases, depending on the specific requirements of the synthesis.
Industrial Production Methods: In an industrial setting, the production of benzhydrylideneaminodiphenylphosphine oxide may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Benzhydrylideneaminodiphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
Aplicaciones Científicas De Investigación
Benzhydrylideneaminodiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of benzhydrylideneaminodiphenylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.
Comparación Con Compuestos Similares
Aminophosphine Oxides: These compounds share a similar structure with benzhydrylideneaminodiphenylphosphine oxide, with variations in the substituents attached to the phosphorus atom.
Phosphine Oxides: These compounds contain a phosphorus-oxygen bond but may lack the amino group present in aminophosphine oxides.
Uniqueness: Benzhydrylideneaminodiphenylphosphine oxide is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
63429-76-5 |
|---|---|
Fórmula molecular |
C25H20NOP |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-diphenylphosphoryl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C25H20NOP/c27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
Clave InChI |
JUUKAQAIJJMPFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


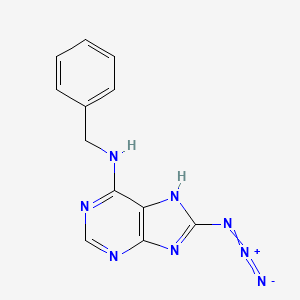
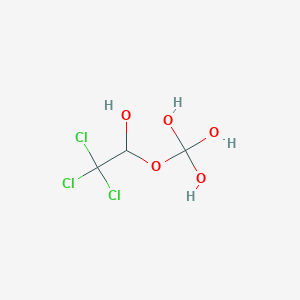

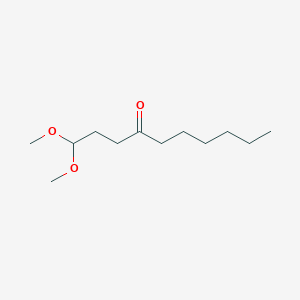
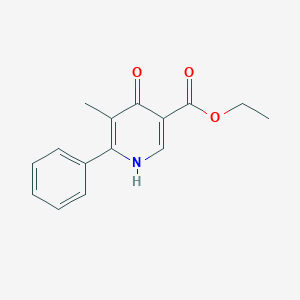

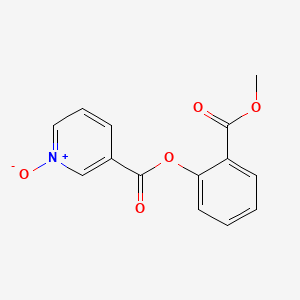
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)
